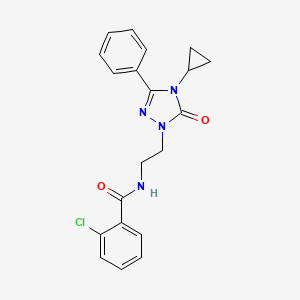
2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a benzamide group, a triazole ring, and a cyclopropyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. The cyclopropyl group is a three-carbon cyclic group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzamide and triazole groups could potentially participate in pi stacking interactions, and the cyclopropyl group could add some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group in benzamides can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide and triazole groups could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds often involves the reaction of omega-chloroalkyl isocyanates with active methylene compounds, leading to the formation of various heterocyclic structures, such as 1,3-oxazolidines and imidazopyrimidinediones. These reactions are crucial for developing compounds with potential biological applications (Basheer & Rappoport, 2006).
- The alkylating potential of benzamide derivatives has been explored for targeted drug delivery in cancer therapy, particularly for melanoma. This research area focuses on conjugates of benzamide with cytostatics, revealing a promising avenue for targeted therapeutic applications (Wolf et al., 2004).
Potential Biological Applications
- Antimicrobial Activities: Compounds structurally related to the query chemical have shown antimicrobial properties, indicating their potential utility in developing new antimicrobial agents. For instance, a series of novel derivatives exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their significance in addressing tuberculosis (Nimbalkar et al., 2018).
- Anticancer Activities: Benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The exploration of these compounds' mechanisms and efficacy can contribute to the development of new anticancer drugs (Ravinaik et al., 2021).
- Antiviral Activities: Research on benzamide-based compounds has also extended to antiviral applications, including antiavian influenza virus activities. Some newly synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-9-5-4-8-16(17)19(26)22-12-13-24-20(27)25(15-10-11-15)18(23-24)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRXROXXFMXYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

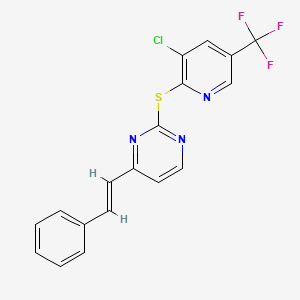

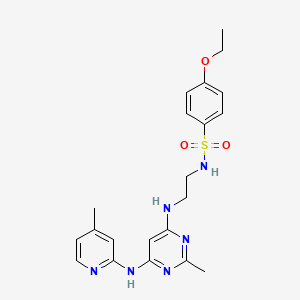
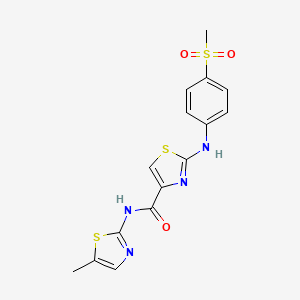
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
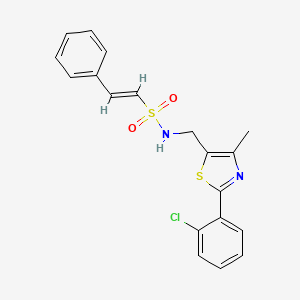
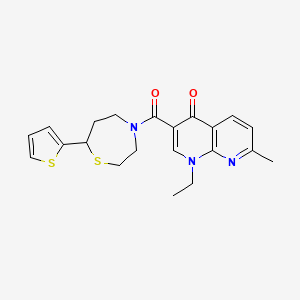
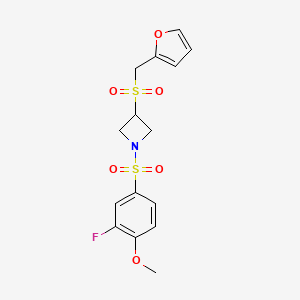


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)